molecular formula C19H26N4O3 B7559024 N-ethyl-1-[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]piperidine-4-carboxamide

N-ethyl-1-[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]piperidine-4-carboxamide

Cat. No. B7559024
M. Wt: 358.4 g/mol
InChI Key: WSHPEEFYBMRBGB-UHFFFAOYSA-N
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Description

N-ethyl-1-[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]piperidine-4-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-ethyl-1-[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]piperidine-4-carboxamide is not fully understood. However, it has been proposed that the compound may act on various molecular targets such as voltage-gated sodium channels, GABA receptors, and COX enzymes, which are involved in the regulation of neuronal excitability, pain perception, and inflammation.
Biochemical and Physiological Effects
N-ethyl-1-[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]piperidine-4-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been reported to decrease the frequency and duration of seizures in animal models of epilepsy, reduce pain sensitivity in models of neuropathic pain, and inhibit the production of inflammatory mediators in models of inflammation.

Advantages and Limitations for Lab Experiments

N-ethyl-1-[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]piperidine-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical structure can be easily modified to improve its pharmacological properties. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to elucidate its effects.

Future Directions

There are several future directions for the study of N-ethyl-1-[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]piperidine-4-carboxamide. One direction is to investigate its potential as a therapeutic agent for various neurological and inflammatory disorders. Another direction is to further elucidate its mechanism of action and molecular targets. Additionally, the compound could be modified to improve its pharmacokinetic properties, such as its solubility and bioavailability, which could enhance its potential as a drug candidate.
In conclusion, N-ethyl-1-[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]piperidine-4-carboxamide is a promising compound that has potential applications in various fields. Its synthesis method is relatively simple, and it has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. However, its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects and potential as a therapeutic agent.

Synthesis Methods

The synthesis method of N-ethyl-1-[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]piperidine-4-carboxamide involves the reaction of 3-ethyl-2-oxobenzimidazol-1-ylacetic acid with N-ethylpiperidine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields the desired product, which can be purified through various techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-ethyl-1-[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]piperidine-4-carboxamide has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

N-ethyl-1-[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3/c1-3-20-18(25)14-9-11-21(12-10-14)17(24)13-23-16-8-6-5-7-15(16)22(4-2)19(23)26/h5-8,14H,3-4,9-13H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHPEEFYBMRBGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCN(CC1)C(=O)CN2C3=CC=CC=C3N(C2=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-1-[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]piperidine-4-carboxamide

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